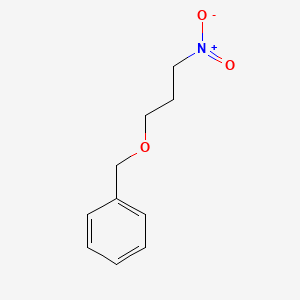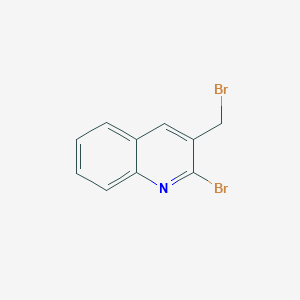
(S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide
Overview
Description
(S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide, also known as S-2474, is a small molecule drug that has been developed for the treatment of thrombosis and stroke. It is a potent and selective inhibitor of activated factor XI (FXIa), which plays a critical role in the coagulation cascade.
Scientific Research Applications
1. Anticonvulsant Properties
Brivaracetam, chemically known as (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butanamide, has been identified as an active pharmaceutical ingredient for treating epilepsy. Notably, it has been observed to exhibit a liquid-liquid miscibility gap in pure water and isotonic solutions, which is crucial for its intravenous administration (Couvrat et al., 2016). This characteristic is pivotal in ensuring the safe intravenous injection of the drug without the risk of liquid-liquid miscibility gap at body temperature.
2. Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, 3-oxo-N-(pyridin-2-yl)butanamide has been used as a precursor for creating heterocyclic compounds, demonstrating its synthetic importance and versatility in chemical reactions (Fadda et al., 2015). This highlights its role in the development of new chemical entities with potential applications in various fields, including pharmaceuticals.
3. Antimicrobial Applications
The compound has shown potential in antimicrobial applications. For example, derivatives of 3-oxo-N-(pyrimidin-2-yl)butanamide have been synthesized and displayed moderate antimicrobial activity (Farag et al., 2009). This suggests its potential use in the development of new antimicrobial agents, contributing to the ongoing efforts to combat microbial resistance.
4. Photoaffinity Labeling in Neuroscience
In neuroscience research, a derivative of this compound, levetiracetam (2S-(2-oxo-1-pyrrolidinyl)butanamide), has been utilized for photoaffinity labeling to identify specific binding sites in the brain. This application is essential in understanding the drug’s mechanism of action, especially in the context of its antiepileptic properties (Fuks et al., 2003).
properties
IUPAC Name |
(2S)-2-(5-oxo-3-propyl-2H-pyrrol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h6,9H,3-5,7H2,1-2H3,(H2,12,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLREUGNYAURPM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C1)C(CC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N(C1)[C@@H](CC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
357338-13-7 | |
| Record name | (S)-2-(5-Oxo-3-propyl-1,2-dihydropyrrol-1-yl) butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide](/img/structure/B3262473.png)
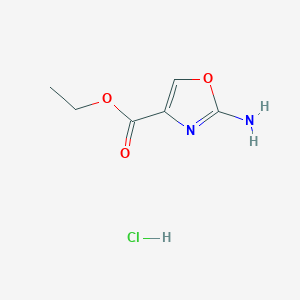
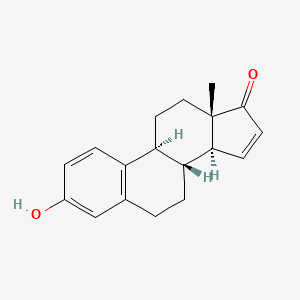


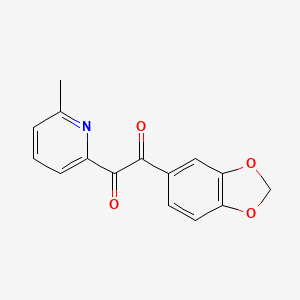
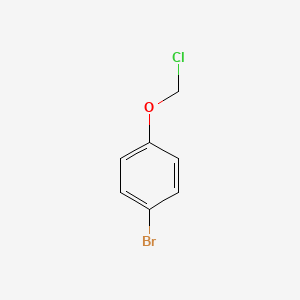
![N,N''-Propane-1,3-diylbis[N'-octadecylurea]](/img/structure/B3262508.png)
![N-[3-(methanesulfonamido)propyl]methanesulfonamide](/img/structure/B3262517.png)

